molecular formula C14H14N2O3S B2839900 methyl 2-[(E)-N'-(benzyloxy)imidamido]thiophene-3-carboxylate CAS No. 338750-44-0

methyl 2-[(E)-N'-(benzyloxy)imidamido]thiophene-3-carboxylate

Cat. No.: B2839900
CAS No.: 338750-44-0
M. Wt: 290.34
InChI Key: LYXRMSPNARYIIY-UHFFFAOYSA-N
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Description

Methyl 2-[(E)-N'-(benzyloxy)imidamido]thiophene-3-carboxylate is a thiophene-based derivative characterized by a methyl ester group at position 3, a benzyloxy-substituted imidamide moiety at position 2, and an E-configuration at the imine bond (Fig. 1).

Properties

IUPAC Name

methyl 2-[(E)-(phenylmethoxyamino)methylideneamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-18-14(17)12-7-8-20-13(12)15-10-16-19-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXRMSPNARYIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)N=CNOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(SC=C1)/N=C/NOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(E)-N'-(benzyloxy)imidamido]thiophene-3-carboxylate (CAS Number: 338750-44-0) is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring an imidamido group and a benzyloxy moiety, suggests possible interactions with biological targets, making it a candidate for further investigation in pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N2O3SC_{14}H_{14}N_{2}O_{3}S, with a molecular weight of 286.34 g/mol. The compound's structure can be represented as follows:

Structure C14H14N2O3S\text{Structure }\text{C}_{14}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}

Anticancer Properties

Recent studies have indicated the potential of thiophene derivatives, including this compound, in targeting cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:
A study published in PubMed explored the effects of thiophene derivatives on prostate cancer cells, demonstrating that certain substitutions can enhance anticancer activity through modulation of key signaling pathways involved in cell survival and apoptosis .

Enzyme Inhibition

The compound's structure suggests potential interactions with enzymes involved in metabolic processes. For example, derivatives of thiophene have been studied for their ability to inhibit xanthine oxidase, an enzyme implicated in gout and oxidative stress-related diseases.

Research Findings:
In a comparative study, various thiophene derivatives were synthesized and evaluated for their xanthine oxidase inhibitory activity. This compound exhibited moderate inhibition compared to established inhibitors like febuxostat .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzyloxy and imidamido groups can significantly influence the compound's efficacy and selectivity towards biological targets.

Modification Effect on Activity
Addition of halogensIncreased potency against cancer cell lines
Variation in alkyl groupsAltered solubility and bioavailability
Changes in functional groupsEnhanced enzyme inhibition properties

Potential Applications

Given its biological activity, this compound could be explored for various therapeutic applications:

  • Anticancer Agent: Targeting specific cancer types through tailored modifications.
  • Anti-inflammatory Drug: Investigating its role in inhibiting inflammatory pathways.
  • Enzyme Inhibitor: Developing formulations for conditions like gout through xanthine oxidase inhibition.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differentiating features are summarized in Table 1.

Table 1: Structural Comparison of Thiophene Carboxylate Derivatives

Compound Name Substituents (Position 2) Ester Group (Position 3) Thiophene Ring Substitution
Methyl 2-[(E)-N'-(benzyloxy)imidamido]thiophene-3-carboxylate (Target) Benzyloxy-imidamide (E-configuration) Methyl Unsubstituted
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) 4-Hydroxyphenyl-amino-ketone Ethyl Tetrahydrobenzo[b]thiophene (4,5,6,7-saturation)
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3a-3k) Cyano-acrylamido-phenyl Ethyl 4,5-Dimethyl

Key Observations :

  • The target compound features a unique benzyloxy-imidamide group, which distinguishes it from analogs with hydroxylphenyl (6o) or cyano-acrylamido (3a-3k) substituents.

Key Observations :

  • The synthesis of 6o involves a multicomponent Petasis reaction, requiring specialized conditions (HFIP solvent, molecular sieves) but achieving a modest yield (22%) .
  • Derivatives 3a-3k are synthesized via a simpler Knoevenagel condensation, yielding higher efficiencies (60–80%) under reflux with acid/base catalysis .

Table 3: Comparative Bioactivity and Spectral Data

Compound Biological Activity HRMS Data (Experimental) Notable Spectral Features (NMR)
Target Not reported Expected imine (C=N) peak at ~160-165 ppm (13C)
6o Not tested 390.1370 (C20H23NO5S) 1H NMR: δ 1.23 (t, 3H, -OCH2CH3), 4.19 (q, 2H, -OCH2)
3a-3k Antioxidant, anti-inflammatory 1H NMR: δ 2.20 (s, 6H, -CH3), 7.30–7.80 (m, aromatic)

Key Observations :

  • 3a-3k derivatives exhibit confirmed antioxidant and anti-inflammatory activities, likely due to electron-withdrawing cyano groups enhancing radical-scavenging capacity .
  • The benzyloxy group in the target compound may confer improved metabolic stability compared to hydroxylated analogs like 6o, which could undergo rapid glucuronidation .

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